molecular formula C25H33NO5 B12746788 cis-2-(2-(2-(o-Methoxyphenoxy)ethoxy)ethoxy)-N-(4-phenylcyclohexyl)acetamide CAS No. 70265-50-8

cis-2-(2-(2-(o-Methoxyphenoxy)ethoxy)ethoxy)-N-(4-phenylcyclohexyl)acetamide

Cat. No.: B12746788
CAS No.: 70265-50-8
M. Wt: 427.5 g/mol
InChI Key: DNWCNHNLMQXSRK-UHFFFAOYSA-N
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Description

cis-2-(2-(2-(o-Methoxyphenoxy)ethoxy)ethoxy)-N-(4-phenylcyclohexyl)acetamide is a complex organic compound with potential applications in various fields of chemistry, biology, medicine, and industry. This compound features multiple functional groups, including ether and amide linkages, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-(2-(2-(o-Methoxyphenoxy)ethoxy)ethoxy)-N-(4-phenylcyclohexyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as o-methoxyphenol and 4-phenylcyclohexylamine. These intermediates are then subjected to etherification and amidation reactions under controlled conditions to yield the final product. Common reagents used in these reactions include alkyl halides, base catalysts, and coupling agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

cis-2-(2-(2-(o-Methoxyphenoxy)ethoxy)ethoxy)-N-(4-phenylcyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine or the ether linkages to alcohols.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which cis-2-(2-(2-(o-Methoxyphenoxy)ethoxy)ethoxy)-N-(4-phenylcyclohexyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other biomolecules, leading to modulation of biological processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • cis-2-(2-(2-(o-Methoxyphenoxy)ethoxy)ethoxy)-N-(4-phenylcyclohexyl)acetamide
  • This compound analogs
  • Other phenoxyethoxy derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

70265-50-8

Molecular Formula

C25H33NO5

Molecular Weight

427.5 g/mol

IUPAC Name

2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-N-(4-phenylcyclohexyl)acetamide

InChI

InChI=1S/C25H33NO5/c1-28-23-9-5-6-10-24(23)31-18-17-29-15-16-30-19-25(27)26-22-13-11-21(12-14-22)20-7-3-2-4-8-20/h2-10,21-22H,11-19H2,1H3,(H,26,27)

InChI Key

DNWCNHNLMQXSRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCOCCOCC(=O)NC2CCC(CC2)C3=CC=CC=C3

Origin of Product

United States

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